molecular formula C24H25NO4 B4942799 Diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate

Diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate

Cat. No.: B4942799
M. Wt: 391.5 g/mol
InChI Key: VRXGCOSVMAPACL-UHFFFAOYSA-N
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Description

Diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate is an organic compound with the molecular formula C17H19NO4. It is a derivative of diethyl malonate, where the hydrogen atoms are substituted with naphthalen-2-ylamino and phenylmethyl groups. This compound is known for its applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion from diethyl malonate by reacting it with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to introduce the naphthalen-2-ylamino and phenylmethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate.

    Ethyl acetoacetate: Another ester used in similar synthetic applications.

    Methyl 2-naphthylamine: A compound with a similar naphthylamine group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of naphthalen-2-ylamino and phenylmethyl groups makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

diethyl 2-[(naphthalen-2-ylamino)-phenylmethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-3-28-23(26)21(24(27)29-4-2)22(18-11-6-5-7-12-18)25-20-15-14-17-10-8-9-13-19(17)16-20/h5-16,21-22,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXGCOSVMAPACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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